molecular formula C11H12O B102929 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde CAS No. 18278-24-5

1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde

Cat. No. B102929
CAS RN: 18278-24-5
M. Wt: 160.21 g/mol
InChI Key: ZXDOJLXKYNWBMK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde (THNCA) is a naturally occurring compound found in plants, fungi, and bacteria. It is a member of the family of compounds known as naphthoquinones, which are characterized by their ability to act as antioxidants and are associated with a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. THNCA has been studied extensively in recent years due to its potential applications in the pharmaceutical and agricultural industries, as well as its potential as a therapeutic agent.

Scientific Research Applications

Synthesis of Bioactive Compounds

1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde and its derivatives are significant in the synthesis of bioactive compounds. Acylation and oxidation of 1,2,3,4-tetrahydronaphthalene-1-amine lead to the creation of aminonaphthyl ketones, which are then reduced to aminonaphthyl alcohols. These compounds are mainly in cis-form, confirmed by nuclear Overhauser effect (NOE) obtained by 2D1H NMR, and are important synthetic intermediates for bioactive compounds (Wei-dong, 2013).

Electrocyclic Ring Closure

2-Bromo-1-vinyl-3,4-dihydronaphthalene, a derivative, undergoes electrocyclic ring closure when heated in solution. This process, often preceded by a hydrogen shift, is crucial in synthesizing chrysenes and other fused phenanthrenes (Gilchrist & Summersell, 1988).

Self-Assembled Nanostructures

At the solid/liquid interface, 1,2,3,4-tetrahydronaphthalene molecules self-assemble into chiral structures, including a close-packed herringbone structure and a porous pinwheel nanoarchitecture. These structures, observed via scanning tunneling microscopy (STM), are significant in the study of molecular self-assembly and nanotechnology (Silly, Ausset, & Sun, 2017).

Methylene Transfer

Methylene ketones and aldehydes, including 2-methylene-1-oxo-1,2,3,4-tetrahydronaphthalene, are synthesized through direct methylene transfer. This process is integral to the production of key chemical intermediates (Gras, 2003).

Gattermann Formylation Reactions

This compound is involved in Gattermann formylation reactions, essential for synthesizing various methyl-substituted naphthalenes (Aslam, Gore, & Jehangir, 1972).

Liquid-Phase Oxidation

The compound's oxidation, in the presence of copper(II) acetate and lithium chloride, highlights its role in studying liquid-phase oxidation processes and the decomposition of hydroperoxides (Imamura et al., 1976).

Suzuki Coupling Reactions

This compound derivatives are utilized in Suzuki coupling reactions to afford various disubstituted arylnaphthalenes, a crucial methodology in organic synthesis (Moleele, Michael, & Koning, 2006).

Safety and Hazards

This compound is classified as a combustible liquid. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7-8,10H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDOJLXKYNWBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327157
Record name 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18278-24-5
Record name 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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